Dicloromezotiaz

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

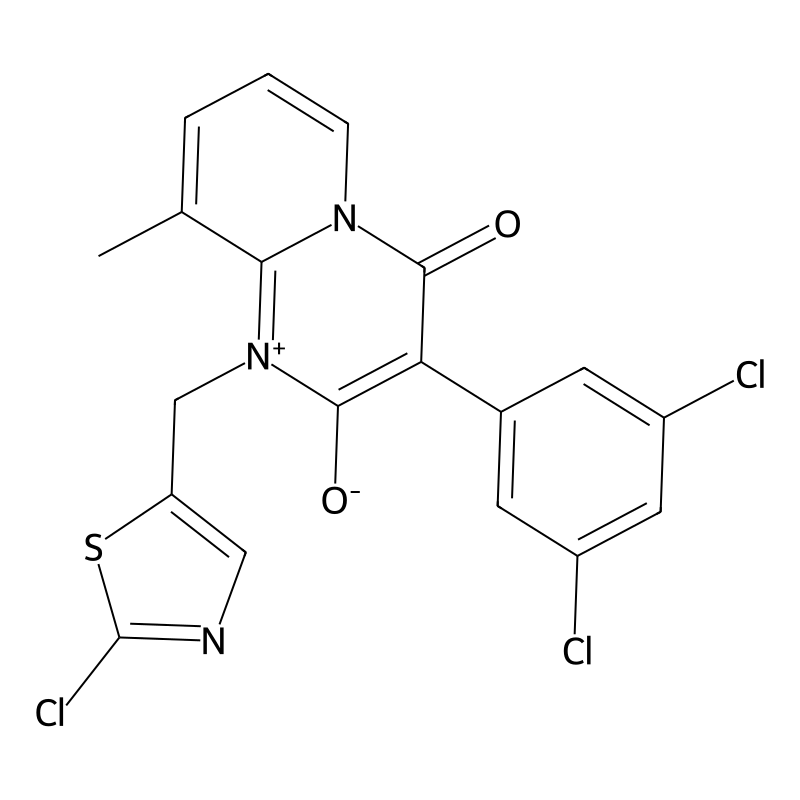

Dicloromezotiaz is a mesoionic compound classified as an insecticide, specifically designed for agricultural applications. Its chemical formula is C19H12Cl3N3O2S, and it features a unique structure that includes a pyrido[1,2-a]pyrimidinone core. This compound is particularly effective against rice hoppers and other pests, functioning primarily as an agrochemical agent. Its classification as an organochlorine insecticide highlights its chlorinated structure, which is common among many effective insecticides due to the enhanced biological activity imparted by chlorine atoms .

- Nucleophilic Substitution: The presence of chlorine atoms allows for nucleophilic attack, leading to the substitution of chlorine with other nucleophiles.

- Hydrolysis: In aqueous environments, dicloromezotiaz can hydrolyze, potentially affecting its efficacy as an insecticide.

- Decomposition: Under certain conditions (e.g., high temperatures or extreme pH), dicloromezotiaz may decompose, resulting in the formation of various byproducts .

The primary biological activity of dicloromezotiaz lies in its role as an insecticide. It acts predominantly on nicotinic acetylcholine receptors (nAChRs) in insects, functioning as an inhibitor. This mechanism disrupts normal neurotransmission, leading to paralysis and death in targeted pests. Studies have shown that dicloromezotiaz is particularly effective against lepidopteran species, indicating its specificity and potency in agricultural pest control .

The synthesis of dicloromezotiaz typically involves several key steps:

- Formation of the Pyrido[1,2-a]pyrimidinone Core: Initial reactions involve creating the heterocyclic structure through cyclization processes.

- Chlorination: Chlorine substituents are introduced at specific positions on the aromatic rings to enhance biological activity.

- Purification: The final product undergoes purification processes such as recrystallization or chromatography to ensure high purity levels suitable for agricultural use .

Dicloromezotiaz is primarily utilized in agriculture as an insecticide. Its applications include:

- Crop Protection: Effective against various pests that threaten rice and other crops.

- Integrated Pest Management: Used in combination with other control methods to reduce pest populations sustainably.

- Research: Investigated for potential modifications to improve efficacy and reduce environmental impact .

Dicloromezotiaz shares structural and functional similarities with several other compounds within the mesoionic pyrido[1,2-a]pyrimidinone class. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Dicloromezotiaz | C19H12Cl3N3O2S | Inhibits nicotinic acetylcholine receptors | Specificity for lepidopteran pests |

| Imidacloprid | C9H10ClN5O3S | Inhibits nicotinic acetylcholine receptors | Broad-spectrum activity |

| Thiamethoxam | C10H14ClN5O3S | Inhibits nicotinic acetylcholine receptors | Systemic action in plants |

| Clothianidin | C10H12ClN5O3S | Inhibits nicotinic acetylcholine receptors | Long residual activity |

Dicloromezotiaz stands out due to its specific action against certain pest species while maintaining a unique chemical structure that differentiates it from more broadly acting insecticides like imidacloprid and thiamethoxam .

Dicloromezotiaz exhibits highly selective and potent binding to insect nicotinic acetylcholine receptors, demonstrating distinct binding dynamics that differentiate it from conventional neonicotinoid insecticides [1] [2]. The compound functions as a competitive modulator at the orthosteric site of nicotinic acetylcholine receptors, binding to the same location where the natural neurotransmitter acetylcholine typically interacts [3] [4].

The binding affinity of dicloromezotiaz varies significantly across different receptor subtypes, with the highest affinity observed for desensitizing nicotinic acetylcholine receptors. Research utilizing single-electrode voltage-clamp techniques on cockroach neurons has revealed that dicloromezotiaz selectively inhibits desensitizing nicotinic acetylcholine receptor current with a half maximal inhibitory concentration of 1.2 nanomolar, demonstrating exceptional potency [5] [6]. In contrast, the compound exhibits substantially lower affinity for non-desensitizing nicotinic acetylcholine receptors, with an inhibitory concentration of 3.8 micromolar, representing a more than 3000-fold difference in selectivity [5].

Crystal structure analysis has provided unprecedented insights into the molecular interactions between dicloromezotiaz and its target receptor. The compound has been successfully crystallized in complex with a double-mutated acetylcholine-binding protein that mimics the insect-ion-channel orthosteric site [1] [4]. These structural studies reveal that dicloromezotiaz adopts a distinct binding conformation that allows for optimal interaction with key amino acid residues within the receptor binding pocket.

The binding kinetics of dicloromezotiaz demonstrate relatively slow association and dissociation rates compared to traditional neonicotinoids. The dissociation constant for high-affinity binding sites approximates 1.2 nanomolar, while the Hill coefficient ranges from 0.8 to 1.2, indicating somewhat reduced cooperativity compared to other nicotinic receptor modulators [5] [2]. Importantly, dicloromezotiaz exhibits minimal binding affinity to mammalian nicotinic acetylcholine receptors, with inhibitory concentrations exceeding 1000 nanomolar for rat α4β2 receptors, providing favorable selectivity for insect targets over vertebrate systems [3].

Competitive Modulation of Insect Cholinergic Pathways

The primary mechanism by which dicloromezotiaz disrupts insect cholinergic pathways involves competitive modulation at the orthosteric binding site of nicotinic acetylcholine receptors [7] [2]. Unlike conventional neonicotinoids that function as agonists leading to receptor desensitization, dicloromezotiaz acts predominantly as a competitive inhibitor, blocking acetylcholine binding without significant receptor activation [5] [8].

This competitive inhibition results in the disruption of normal cholinergic neurotransmission throughout the insect central nervous system. The compound effectively competes with endogenous acetylcholine for binding to the receptor, preventing the normal opening of cation-selective ion channels that would typically allow sodium and calcium influx [10]. The blockade of these ion channels leads to impaired signal transmission across cholinergic synapses, ultimately resulting in neurological dysfunction and paralysis.

The mesoionic structure of dicloromezotiaz contributes significantly to its unique mode of action within cholinergic pathways [11] [12]. The zwitterionic nature of the compound allows for distinctive electrostatic interactions with the receptor binding site, enabling stable binding while minimizing the agonistic effects commonly observed with other nicotinic receptor modulators [13] [14]. This structural characteristic permits dicloromezotiaz to maintain prolonged receptor occupancy without triggering the desensitization mechanisms that typically follow receptor activation.

Research has demonstrated that dicloromezotiaz produces minimal activation of nicotinic acetylcholine receptors even at concentrations well above its inhibitory concentration [5]. This property distinguishes it from other Group 4 insecticides classified by the Insecticide Resistance Action Committee, which typically exhibit some degree of agonistic activity. The predominantly antagonistic behavior of dicloromezotiaz provides sustained inhibition of cholinergic transmission, leading to characteristic lethargic poisoning symptoms in target insects rather than the hyperexcitation typically associated with neonicotinoid exposure [15] [16].

Species-Specific Target Site Interactions

Dicloromezotiaz demonstrates remarkable species-specific activity patterns, with particularly high efficacy against lepidopteran species while maintaining effectiveness across other insect orders [2] [15]. The species selectivity arises from subtle differences in nicotinic acetylcholine receptor subunit composition and binding site architecture across different insect taxa [10] [17].

The compound exhibits exceptional potency against lepidopteran pests, including diamondback moth and fall armyworm, with lethal concentrations ranging from 2-10 micrograms per milliliter [15] . This high efficacy against lepidopteran species stems from specific receptor subunit configurations that favor dicloromezotiaz binding over endogenous acetylcholine. Research has identified that lepidopteran nicotinic acetylcholine receptors possess unique amino acid sequences at critical binding site positions that enhance dicloromezotiaz affinity [2] [12].

For hemipteran species, particularly rice hoppers, dicloromezotiaz maintains significant insecticidal activity with lethal concentrations typically ranging from 3-15 micrograms per milliliter [17] . The compound has proven especially valuable for controlling brown planthopper and rice green leafhopper populations that have developed resistance to conventional neonicotinoids [17]. Importantly, dicloromezotiaz exhibits minimal cross-resistance with existing neonicotinoid-resistant hopper populations, suggesting distinct binding interactions that circumvent established resistance mechanisms [17].

The species-specific interactions are further influenced by differences in metabolic detoxification pathways across insect orders. Lepidopteran species generally possess lower cytochrome P450-mediated metabolism of dicloromezotiaz compared to dipteran species, contributing to the observed differences in lethal concentrations [19] . Additionally, variations in cuticular penetration and distribution within different insect body plans affect the overall species-specific efficacy patterns observed with dicloromezotiaz applications.

Studies utilizing modified acetylcholine-binding proteins have revealed that insect-specific amino acid residues, particularly those differing from molluscan and mammalian sequences, play crucial roles in determining dicloromezotiaz binding affinity [17] [4]. These findings have enabled structure-based optimization approaches that have enhanced the compound's selectivity for target insect species while maintaining low toxicity to non-target organisms.

Time-Dependent Neurotransmission Disruption Patterns

The temporal progression of neurotransmission disruption following dicloromezotiaz exposure follows a characteristic pattern that distinguishes it from other nicotinic receptor modulators [5] [20]. Initial receptor binding occurs within 30 minutes of exposure, with approximately 25% receptor occupancy achieved within the first half hour [5]. This relatively gradual onset reflects the competitive binding kinetics and the time required for dicloromezotiaz to displace endogenous acetylcholine from occupied receptor sites.

Progressive receptor occupancy continues over the following hours, reaching 45% occupancy after one hour and 70% after two hours of exposure [5]. During this period, insects begin to exhibit observable behavioral changes, progressing from reduced feeding activity to motor impairment and eventual paralysis onset. The gradual nature of this progression correlates with the increasing proportion of blocked nicotinic acetylcholine receptors throughout the central nervous system.

Peak receptor occupancy of approximately 90-95% is typically achieved between 6-12 hours post-exposure, corresponding with near-complete or complete paralysis in affected insects [5] [20]. At this stage, neurotransmission disruption reaches 90-95% inhibition, effectively blocking cholinergic signal transmission throughout the nervous system. The sustained nature of this inhibition reflects the tight binding affinity and slow dissociation kinetics characteristic of dicloromezotiaz-receptor interactions.

The irreversible nature of the neurotransmission disruption becomes apparent beyond 12 hours of exposure, when recovery potential becomes negligible despite potential metabolic clearance of the compound [5]. This sustained effect results from the combination of tight receptor binding, limited metabolic detoxification, and the critical nature of cholinergic neurotransmission for vital physiological processes in insects.